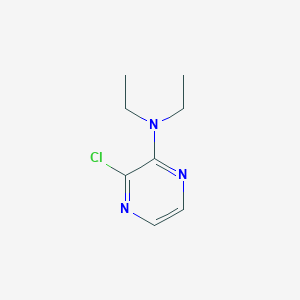

3-chloro-N,N-diethylpyrazin-2-amine

Vue d'ensemble

Description

3-chloro-N,N-diethylpyrazin-2-amine: is a chemical compound belonging to the class of pyrazine derivatives Pyrazines are nitrogen-containing heterocyclic aromatic compounds that are widely used in various fields due to their unique chemical properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N,N-diethylpyrazin-2-amine typically involves the chlorination of N,N-diethylpyrazin-2-amine. One common method includes the reaction of N,N-diethylpyrazin-2-amine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform

Activité Biologique

3-Chloro-N,N-diethylpyrazin-2-amine is a chemical compound with significant potential in various biological applications. Its unique structure, characterized by a pyrazine ring substituted with chlorine and diethyl groups, suggests diverse pharmacological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.

- Chemical Formula : C₈H₁₀ClN₃

- Molecular Weight : Approximately 185.63 g/mol

- CAS Number : 54126-45-3

Synthesis

The synthesis of this compound can be achieved through various methods, primarily involving the chlorination of N,N-diethylpyrazin-2-amine. The reaction typically requires controlled conditions to ensure high yield and purity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study evaluated a series of related compounds for their effectiveness against various bacterial strains, including Gram-positive bacteria and mycobacteria. The findings suggested that halogenated pyrazine derivatives often enhanced antibacterial activity due to increased lipophilicity, which aids in membrane penetration .

| Compound | Activity Against Gram-positive Bacteria | Activity Against Mycobacteria |

|---|---|---|

| This compound | Moderate | Moderate |

| 4-Chlorocinnamanilides | High | Low |

| 3,4-Dichlorocinnamanilides | Very High | High |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In vitro studies have shown that this compound exhibits selective cytotoxicity towards certain cancer cell lines while maintaining low toxicity to primary mammalian cells. This selectivity is critical for developing potential anticancer agents .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within microbial cells. It is hypothesized that the compound may inhibit key enzymes or disrupt cellular processes critical for bacterial growth and survival.

Case Studies

- Antibacterial Efficacy : A study conducted on a series of pyrazine derivatives, including this compound, demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed promising results comparable to traditional antibiotics .

- Anticancer Potential : Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it could induce apoptosis in specific cancer types while exhibiting minimal effects on normal cells, suggesting a favorable therapeutic index.

Propriétés

IUPAC Name |

3-chloro-N,N-diethylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c1-3-12(4-2)8-7(9)10-5-6-11-8/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQQDESKYWHOCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.